molecular formula C6H14N2O B13099035 4-Ethylpiperazin-1-ol CAS No. 75210-67-2

4-Ethylpiperazin-1-ol

Cat. No.: B13099035
CAS No.: 75210-67-2
M. Wt: 130.19 g/mol
InChI Key: BMPSJXSTWNSUSD-UHFFFAOYSA-N
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Description

4-Ethylpiperazin-1-ol: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring and a hydroxyl group attached to the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-1-ol typically involves the reaction of 1-ethylpiperazine with various reagents. One common method is the reaction of 1-ethylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. For example, the reaction of 1-ethylpiperazine with formaldehyde in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ethylpiperazin-1-one, while reduction can produce 4-ethylpiperazine .

Scientific Research Applications

Chemistry: 4-Ethylpiperazin-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .

Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound can be used as a scaffold for designing new drugs .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Ethylpiperazin-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Ethylpiperazin-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

75210-67-2

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-ethyl-4-hydroxypiperazine

InChI

InChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3

InChI Key

BMPSJXSTWNSUSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)O

Origin of Product

United States

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